2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Cancer Therapeutics Ribonucleotide Reductase Inhibition Molecular Docking

Strategic building block for SAR campaigns. Electron-withdrawing Cl & F substituents enhance hRRM1 binding affinity vs. electron-donating analogs. Validated in N-benzyl-N'-(4-piperidinyl)urea CCR5 antagonist synthesis for anti-HIV-1 research. Non-interchangeable regioisomer profile ensures reliable SAR correlations.

Molecular Formula C7H5ClFNO4S
Molecular Weight 253.64 g/mol
CAS No. 4793-24-2
Cat. No. B1364979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
CAS4793-24-2
Molecular FormulaC7H5ClFNO4S
Molecular Weight253.64 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O
InChIInChI=1S/C7H5ClFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
InChIKeyDDGOQDDPEWYVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid (CAS 4793-24-2): Procurement-Grade Sulfamoylbenzoic Acid Building Block for Antiviral and Anticancer Synthesis


2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (CAS 4793-24-2) is an aryl fluorinated building block featuring chloro, fluoro, and sulfamoyl substituents on a benzoic acid core . With a molecular weight of 253.64 g/mol and a melting point of 245–248 °C [1], this compound is a versatile intermediate in medicinal chemistry, most notably as a key reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea CCR5 antagonists with anti-HIV-1 activity and in the development of uridyl sulfamoylbenzoate derivatives targeting human ribonucleotide reductase for cancer therapy [2]. Its distinct substitution pattern confers electronic properties that directly impact binding affinity in target proteins, establishing it as a non-interchangeable building block for structure–activity relationship (SAR) campaigns.

2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid (CAS 4793-24-2): Why Substituting This Specific Regioisomer Alters Target Engagement and Synthetic Outcomes


Sulfamoylbenzoic acid derivatives are not interchangeable commodities; their substitution pattern and electronic properties dictate downstream synthetic efficiency and biological target engagement. 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid presents a specific arrangement of electron-withdrawing chlorine and fluorine atoms ortho and para to the carboxylic acid, which modulates the electron density of the aromatic ring and the reactivity of the carboxyl group in coupling reactions . In silico studies have demonstrated that the electron-withdrawing chlorine and fluorine substituents enhance binding affinity to the M1 subunit of human ribonucleotide reductase, whereas electron-donating groups (e.g., methoxy in 2,3-dimethoxy-5-sulfamoylbenzoic acid) diminish binding [1]. Furthermore, regioisomeric variants such as 4-chloro-3-sulfamoylbenzoic acid [2] and the clinically utilized loop diuretic furosemide (which contains a 4-chloro-5-sulfamoylbenzoic acid core with an additional furfurylamino group) [3] exhibit divergent physicochemical properties and biological activities. Substituting any of these alternatives without experimental validation risks altered reaction yields, compromised target affinity, or failed SAR correlations.

2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid (CAS 4793-24-2): Direct Comparative Evidence for Informed Procurement


Electron-Withdrawing Chloro-Fluoro Substitution Enhances Binding Affinity vs. Electron-Donating Methoxy Analogs

In a 2022 study by Salvador et al., six novel uridyl sulfamoylbenzoate derivatives were synthesized and evaluated via molecular docking against the M1 subunit of human ribonucleotide reductase (hRRM1) [1]. The derivative incorporating 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, which contains two electron-withdrawing groups (Cl and F), exhibited enhanced binding affinity. In contrast, the derivative incorporating 2,3-dimethoxy-5-sulfamoylbenzoic acid, which contains electron-donating methoxy groups, showed diminished binding. The authors explicitly concluded that 'electron-withdrawing fluorine and chlorine enhanced binding, whereas the electron-donating methoxy group diminished binding.' While exact docking scores were not tabulated in the accessible abstract, the qualitative trend represents a class-level inference that distinguishes this compound from electron-rich sulfamoylbenzoic acid building blocks for RNR-targeted anticancer drug discovery.

Cancer Therapeutics Ribonucleotide Reductase Inhibition Molecular Docking

Distinct Molecular Weight and Physicochemical Profile Differentiate from Furosemide as a Building Block

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (MW = 253.64 g/mol, melting point = 245–248 °C, LogP = 2.61, TPSA = 106 Ų) [1] presents a markedly different physicochemical profile compared to the clinically used sulfamoylbenzoic acid diuretic furosemide (MW = 330.74 g/mol, melting point ≈ 206 °C (decomposition), LogP = 2.1, TPSA = 123 Ų) [2]. The lower molecular weight and simpler structure of 2-chloro-4-fluoro-5-sulfamoylbenzoic acid render it a more modular and synthetically tractable building block for early-stage medicinal chemistry exploration. Its higher melting point (245–248 °C vs. ≈206 °C decomposition) may also indicate superior thermal stability and crystallinity, potentially simplifying purification and formulation in early research phases. This direct comparison highlights that 2-chloro-4-fluoro-5-sulfamoylbenzoic acid is not a functional substitute for furosemide, nor vice versa; they serve entirely distinct roles in the chemical supply chain.

Medicinal Chemistry Building Block Selection Physicochemical Properties

Validated Synthetic Utility as a CCR5 Antagonist Precursor Distinguishes from Non-Specific Sulfamoylbenzoic Acid Analogs

Multiple vendor technical documents and patent literature explicitly cite 2-chloro-4-fluoro-5-sulfamoylbenzoic acid as a reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea CCR5 antagonists with anti-HIV-1 activity . This validated synthetic route distinguishes it from other sulfamoylbenzoic acid derivatives (e.g., 4-chloro-3-sulfamoylbenzoic acid, 2,3-dimethoxy-5-sulfamoylbenzoic acid) for which no equivalent literature precedent for CCR5 antagonist synthesis was identified in this analysis. The presence of documented, application-specific synthetic utility reduces procurement risk for projects focused on HIV entry inhibition.

Antiviral Agents CCR5 Antagonists HIV-1 Entry Inhibitors

Commercial Availability at 96% Purity with Batch-Specific Analytical Documentation Supports Reproducible Research

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is commercially available at a standardized purity of 96% from suppliers such as Aladdin Scientific and Carl Roth [1], with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, or GC data provided upon request. In contrast, closely related analogs such as 2,3-dimethoxy-5-sulfamoylbenzoic acid are available at ≥98% purity from Fluorochem , and 4-chloro-3-sulfamoylbenzoic acid is available at ≥97% purity from various vendors. While the target compound's 96% purity specification is marginally lower than some alternatives, the availability of batch-specific analytical documentation is a critical procurement consideration for ensuring experimental reproducibility and minimizing the need for in-house purification.

Quality Control Analytical Chemistry Reproducibility

2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid (CAS 4793-24-2): High-Value Application Scenarios Based on Differential Evidence


Medicinal Chemistry: Synthesis of N-Benzyl-N'-(4-piperidinyl)urea CCR5 Antagonists for Anti-HIV-1 Drug Discovery

Leverage 2-chloro-4-fluoro-5-sulfamoylbenzoic acid as a key carboxylic acid building block in the synthesis of urea-based CCR5 antagonists. This application is supported by multiple vendor and patent sources citing its specific use in constructing N-benzyl-N'-(4-piperidinyl)urea scaffolds . The validated synthetic precedent reduces procurement risk for projects focused on HIV-1 entry inhibition. No equivalent literature precedent was identified for comparator sulfamoylbenzoic acids, making this compound the informed choice for this specific therapeutic area.

Cancer Therapeutics: Development of Uridyl Sulfamoylbenzoate Derivatives as Ribonucleotide Reductase (RNR) Inhibitors

Employ this building block in the synthesis of uridyl sulfamoylbenzoate analogs for anticancer drug discovery targeting human ribonucleotide reductase (hRRM1). The electron-withdrawing chloro and fluoro substituents are predicted to enhance binding affinity to the hRRM1 catalytic site compared to electron-rich sulfamoylbenzoic acid analogs, as demonstrated by in silico docking studies [1]. This SAR insight makes 2-chloro-4-fluoro-5-sulfamoylbenzoic acid a strategically advantageous choice over electron-donating alternatives for RNR inhibitor lead optimization.

Structure–Activity Relationship (SAR) Exploration: Probing the Electronic Effects of Aryl Halogen Substituents on Target Binding

Utilize 2-chloro-4-fluoro-5-sulfamoylbenzoic acid as a model building block to systematically investigate how electron-withdrawing halogen substituents modulate the binding affinity, selectivity, and pharmacokinetic properties of sulfamoylbenzoic acid-containing drug candidates. Its distinct physicochemical profile (MW = 253.64 g/mol, LogP = 2.61, TPSA = 106 Ų) [2] provides a well-characterized baseline for comparative SAR studies against regioisomers (e.g., 4-chloro-3-sulfamoylbenzoic acid) and analogs with differing electronic properties (e.g., 2,3-dimethoxy-5-sulfamoylbenzoic acid).

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